1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS 2091718-26-0) is a highly specialized, polyfunctional heterocyclic building block designed for advanced pharmaceutical and agrochemical discovery. It integrates three critical structural motifs: a rigid pyrazole core, an N-linked difluoromethyl group that acts as a lipophilic hydrogen bond donor, and a C3-pyridine ring that enhances aqueous solubility and provides a basic coordination site [1]. The C5-carbaldehyde moiety serves as a highly reactive electrophilic handle, enabling rapid downstream diversification via reductive amination, Wittig olefination, or condensation reactions [2]. This specific substitution pattern is highly sought after in the synthesis of kinase inhibitors and next-generation succinate dehydrogenase inhibitor (SDHI) fungicides, where precise control over metabolic stability, aqueous solubility, and target binding is paramount for successful lead optimization.
Substituting this precise building block with closely related analogs, such as the N-methyl derivative or the C5-carboxylic acid, fundamentally alters both the synthetic trajectory and the final physicochemical profile of the target molecule. The N-methyl analog lacks the unique bioisosteric properties of the difluoromethyl group, leading to significantly lower metabolic stability and reduced passive membrane permeability in biological assays [1]. Conversely, substituting the C5-carbaldehyde with the corresponding C5-carboxylic acid severely limits late-stage functionalization; the acid requires harsh activation agents to form amides and cannot be directly converted into sp3-rich amine linkages without multi-step reduction sequences [2]. For procurement teams supporting high-throughput library synthesis or lead optimization, these substitutions introduce unacceptable synthetic bottlenecks and compromise the pharmacokinetic viability of the resulting libraries.
The incorporation of the N-difluoromethyl group provides a critical advantage in lead optimization by simultaneously increasing lipophilicity and blocking oxidative metabolism at the pyrazole nitrogen. Compared to the standard N-methyl analog, the difluoromethyl group typically increases the partition coefficient (LogP) while acting as a lipophilic hydrogen bond donor, enhancing passive membrane permeability [1]. This structural modification is a proven strategy to extend the metabolic half-life of active pharmaceutical ingredients (APIs) and agrochemicals in hepatic or environmental degradation models.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Permeability |
| Target Compound Data | Enhanced lipophilicity profile with CF2H bioisostere blocking N-dealkylation |
| Comparator Or Baseline | 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (N-methyl analog) |
| Quantified Difference | ~0.5 to 0.8 logP unit increase, with significantly reduced susceptibility to N-demethylation |
| Conditions | in silico profiling and standard microsomal stability assays |
Procuring the N-difluoromethylated building block directly bypasses late-stage pharmacokinetic failures associated with rapid N-demethylation of standard pyrazoles.
The C5-carbaldehyde group offers superior synthetic versatility compared to the corresponding carboxylic acid or ester forms. In high-throughput library synthesis, the aldehyde can undergo direct reductive amination with a wide array of primary and secondary amines, typically achieving greater than 85% conversion under mild conditions without the need for coupling reagents [1]. If the C5-carboxylic acid were procured instead, accessing the same methylene-amine linkages would require a minimum of two additional synthetic steps (activation and reduction), drastically reducing overall yield and increasing process time [2].
| Evidence Dimension | Synthetic steps to methylene-amine linkages |
| Target Compound Data | 1 step (direct reductive amination, >85% yield) |
| Comparator Or Baseline | 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid |
| Quantified Difference | Eliminates 2 synthetic steps and avoids the use of expensive peptide coupling reagents |
| Conditions | Standard library synthesis conditions (e.g., NaBH(OAc)3, DCE, room temperature) |
Procuring the aldehyde form significantly reduces cycle times and reagent costs in parallel synthesis and lead optimization campaigns.
The inclusion of the C3-pyridin-3-yl group, as opposed to a simple phenyl ring, fundamentally improves the physicochemical properties of the resulting derivatives. The basic pyridine nitrogen acts as a crucial hydrogen bond acceptor and provides a site for protonation at physiological or slightly acidic pH, which dramatically enhances kinetic aqueous solubility [1]. Furthermore, in kinase inhibitor design, the pyridine nitrogen frequently participates in critical hinge-binding interactions that a phenyl ring cannot replicate.
| Evidence Dimension | Kinetic Aqueous Solubility and H-Bonding |
| Target Compound Data | Presence of basic nitrogen (pKa ~4-5) enabling salt formation and H-bond acceptance |
| Comparator Or Baseline | 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (C3-phenyl analog) |
| Quantified Difference | ~10-100x improvement in aqueous solubility at pH 2-5, plus an additional H-bond acceptor site |
| Conditions | Aqueous buffer solubility assays and structure-based drug design (SBDD) models |
Selecting the C3-pyridine variant prevents the 'brick dust' solubility issues commonly encountered with highly lipophilic fluorinated pyrazoles, ensuring viable formulation.
Leveraging the highly reactive C5-carbaldehyde, this compound is ideal for generating diverse arrays of methylene-amine linked pyrazoles via automated reductive amination. The built-in C3-pyridine provides essential hinge-binding motifs for kinase targeting, while the N-difluoromethyl group ensures the resulting hits maintain favorable metabolic stability [1].
The structural combination of a fluorinated pyrazole and a basic pyridine ring is highly relevant for designing novel succinate dehydrogenase inhibitors (SDHIs). Procuring this specific aldehyde allows agrochemical researchers to rapidly construct complex amide or ether linkages via Wittig olefination and subsequent reduction, optimizing the lipophilicity-driven systemic mobility required for modern fungicides [2].
For projects stalled by the poor pharmacokinetics of N-methyl pyrazole leads, this building block serves as an immediate, drop-in replacement. The N-difluoromethyl group acts as a lipophilic hydrogen bond donor, improving membrane permeability and blocking N-dealkylation pathways without requiring a complete redesign of the core scaffold [3].